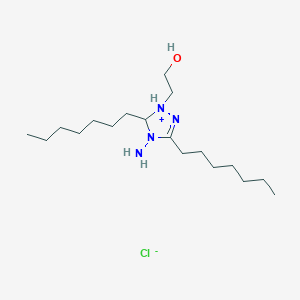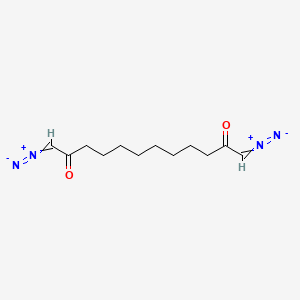![molecular formula C12H18N2OS B14595128 N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea CAS No. 61290-42-4](/img/structure/B14595128.png)
N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This particular compound is characterized by the presence of a thiourea group, a hydroxyethyl group, and a dimethylphenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 2,6-dimethylbenzylamine with 2-hydroxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods
On an industrial scale, the production of N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
科学研究应用
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The hydroxyethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
N-(2,6-Dimethylphenyl)-N’-(2-hydroxyethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
N-(2,6-Dimethylphenyl)-N’-(2-methoxyethyl)thiourea: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N-[(2,6-Dimethylphenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both the hydroxyethyl and thiourea groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
61290-42-4 |
|---|---|
分子式 |
C12H18N2OS |
分子量 |
238.35 g/mol |
IUPAC 名称 |
1-[(2,6-dimethylphenyl)methyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-3-5-10(2)11(9)8-14-12(16)13-6-7-15/h3-5,15H,6-8H2,1-2H3,(H2,13,14,16) |
InChI 键 |
GULUBBFBFHIFAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)CNC(=S)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


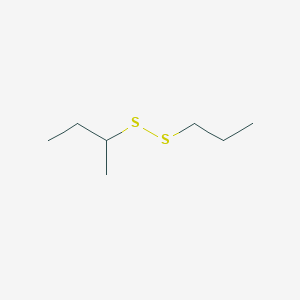
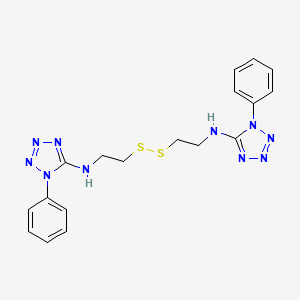
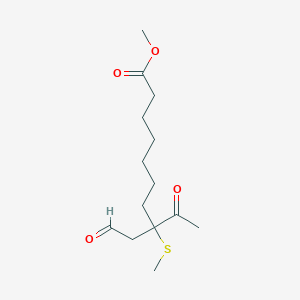
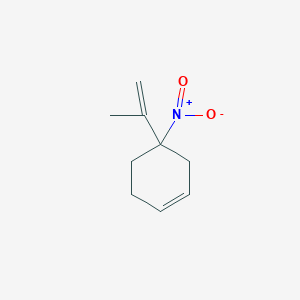

![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
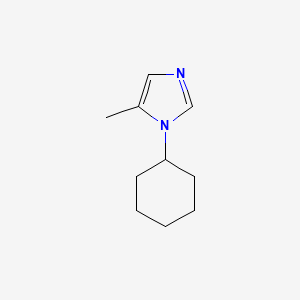
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
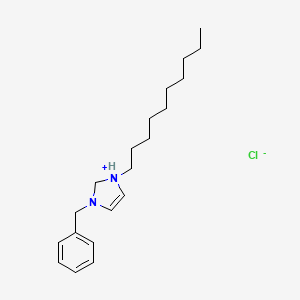
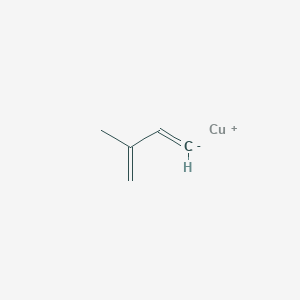
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
